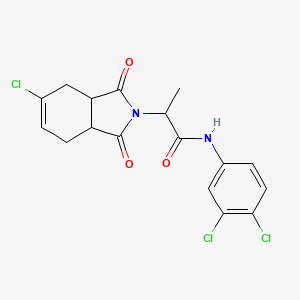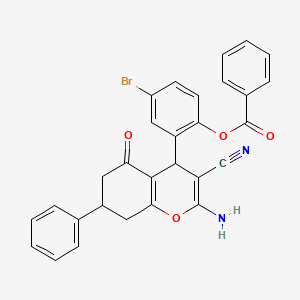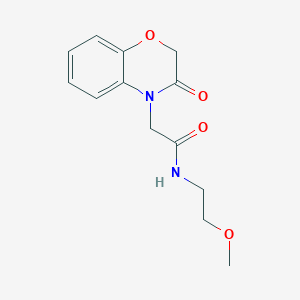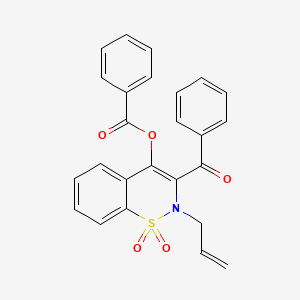![molecular formula C27H30N2O B4081529 2,2-diphenyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide](/img/structure/B4081529.png)
2,2-diphenyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide
説明
DPP is a white crystalline powder that belongs to the class of amides. It was first synthesized in 2005 by a group of researchers at the University of California, San Francisco. Since then, DPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research.
科学的研究の応用
DPP has been studied extensively for its potential applications in various fields. In medicinal chemistry, DPP has been found to have potent analgesic and anti-inflammatory properties. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
In neuroscience, DPP has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to have neuroprotective properties and can prevent the death of neurons.
作用機序
The mechanism of action of DPP is not fully understood. However, it has been found to act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. By inhibiting FAAH, DPP increases the levels of endocannabinoids, which can have analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
DPP has been found to have several biochemical and physiological effects. In animal studies, it has been found to have potent analgesic and anti-inflammatory properties. It has also been found to have neuroprotective properties and can prevent the death of neurons. Additionally, DPP has been found to inhibit the growth of cancer cells.
実験室実験の利点と制限
One of the main advantages of using DPP in lab experiments is its high purity. It can be synthesized with a high degree of purity, which makes it ideal for use in experiments. Additionally, DPP has been extensively studied, and its properties are well understood, which makes it a reliable compound for experiments.
However, one of the limitations of using DPP in lab experiments is its high cost. It is a relatively expensive compound, which can make it difficult to use in large-scale experiments.
将来の方向性
There are several future directions for the study of DPP. One potential direction is the development of DPP-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, DPP can be further studied for its potential use in the treatment of cancer. Further studies can also be conducted to understand the mechanism of action of DPP and its effects on the endocannabinoid system.
Conclusion:
In conclusion, DPP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It can be synthesized with a high degree of purity and has been extensively studied for its properties. DPP has been found to have potent analgesic and anti-inflammatory properties, neuroprotective properties, and can inhibit the growth of cancer cells. Further studies can be conducted to understand the mechanism of action of DPP and its potential applications in medicine and other fields.
特性
IUPAC Name |
2,2-diphenyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O/c1-27(23-11-5-2-6-12-23,24-13-7-3-8-14-24)26(30)28-25-17-15-22(16-18-25)21-29-19-9-4-10-20-29/h2-3,5-8,11-18H,4,9-10,19-21H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCLJBNICLDDBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CN4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-diphenyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4081456.png)
![dimethyl 5-{3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2,5-dioxo-1-pyrrolidinyl}isophthalate](/img/structure/B4081461.png)
![(4-methoxybenzyl)[3-(2-methoxyphenyl)-3-(4-methoxyphenyl)propyl]amine](/img/structure/B4081472.png)
![6-amino-4-(3,4-dichlorophenyl)-3-(2,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4081482.png)
![4-[(4-methoxybenzyl)thio]-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B4081496.png)
![4-[2-(benzyloxy)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4081500.png)


![2-phenoxy-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)phenyl]acetamide](/img/structure/B4081518.png)
![N-[1-(1-adamantyl)ethyl]-3,4-dihydro-2(1H)-isoquinolinecarbothioamide](/img/structure/B4081535.png)

![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-(2-methylphenoxy)acetamide](/img/structure/B4081551.png)

